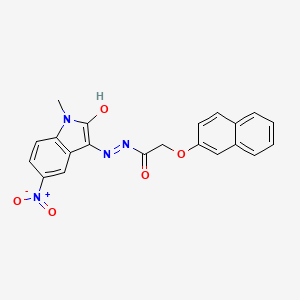![molecular formula C19H21Cl2NOS2 B4962152 N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4962152.png)
N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-methylbenzyl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-methylbenzyl)thio]acetamide, commonly known as DMBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMBA is a thioamide derivative of 2,6-dimethylphenylamine and has been found to exhibit a wide range of biochemical and physiological effects.
科学研究应用
DMBA has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. DMBA has been used in research on the mechanisms of carcinogenesis, as it has been found to induce tumors in experimental animals. DMBA has also been used in research on the mechanisms of inflammation and oxidative stress.
作用机制
DMBA has been found to act as a pro-carcinogen, meaning that it requires metabolic activation to exert its carcinogenic effects. The metabolic activation of DMBA involves the formation of reactive intermediates that can bind to DNA and cause mutations. DMBA has also been found to induce oxidative stress and inflammation, which can contribute to its carcinogenic effects.
Biochemical and physiological effects:
DMBA has been found to exhibit a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, and it has been shown to induce tumors in experimental animals. DMBA has also been found to induce oxidative stress and inflammation, which can contribute to its carcinogenic effects.
实验室实验的优点和局限性
One advantage of using DMBA in lab experiments is that it is a well-characterized compound that has been extensively studied. This makes it a useful tool for investigating the mechanisms of carcinogenesis, inflammation, and oxidative stress. However, one limitation of using DMBA in lab experiments is that it is a pro-carcinogen, meaning that it requires metabolic activation to exert its effects. This can make it difficult to interpret the results of experiments, as the metabolic activation of DMBA can vary depending on the experimental conditions.
未来方向
There are many future directions for DMBA research. One area of research could be the development of new methods for the metabolic activation of DMBA, which could allow for more precise control over its carcinogenic effects. Another area of research could be the investigation of the role of DMBA in the development of specific types of cancer, such as breast cancer or lung cancer. Additionally, DMBA could be used as a tool for investigating the mechanisms of inflammation and oxidative stress, which could have implications for the development of new treatments for these conditions.
合成方法
DMBA can be synthesized by the reaction of 2,4-dichlorobenzyl chloride with 2-mercaptoethylamine, followed by reaction with 4-methylbenzyl chloride. The product is then purified by recrystallization. The purity of the product can be confirmed by NMR spectroscopy and HPLC.
属性
IUPAC Name |
N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-2-[(4-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2NOS2/c1-14-2-4-15(5-3-14)11-25-13-19(23)22-8-9-24-12-16-6-7-17(20)10-18(16)21/h2-7,10H,8-9,11-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUJYSPRMIBIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-2-[(4-methylbenzyl)sulfanyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-pyridinecarboxamide](/img/structure/B4962075.png)
![2-[(2-bromobenzoyl)amino]-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4962079.png)
![ethyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4962087.png)
![4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4962096.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4962102.png)
![5-ethoxy-2-[4-(2-methyl-1,3-thiazol-4-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B4962115.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4962122.png)
![isopropyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4962123.png)
![methyl (4-bromo-2-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4962124.png)
![N-(1,3-benzothiazol-2-ylmethyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B4962140.png)
![4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine](/img/structure/B4962146.png)

![ethyl {1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinyl}acetate](/img/structure/B4962167.png)